molecular formula C10H16ClNO2 B1450562 (R)-Amino(4-ethoxyphenyl)methanol hcl CAS No. 1391501-85-1

(R)-Amino(4-ethoxyphenyl)methanol hcl

Cat. No.: B1450562
CAS No.: 1391501-85-1
M. Wt: 217.69 g/mol
InChI Key: MLULTGDNDSBSPV-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Amino(4-ethoxyphenyl)methanol hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, an ethoxyphenyl group, and a methanol moiety, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Amino(4-ethoxyphenyl)methanol hydrochloride typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 4-ethoxyacetophenone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, along with chiral ligands to ensure enantioselectivity.

Industrial Production Methods

In industrial settings, the production of ®-Amino(4-ethoxyphenyl)methanol hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral metal catalysts to achieve efficient and selective reduction. The resulting product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-Amino(4-ethoxyphenyl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield secondary or tertiary amines, depending on the reagents and conditions used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, acid anhydrides, and alkyl halides.

Major Products Formed

    Oxidation: 4-ethoxybenzaldehyde or 4-ethoxyacetophenone.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

®-Amino(4-ethoxyphenyl)methanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of ®-Amino(4-ethoxyphenyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Methoxyphenethylamine

Uniqueness

®-Amino(4-ethoxyphenyl)methanol hydrochloride stands out due to its specific chiral configuration, which imparts unique properties and reactivity. Its ethoxyphenyl group also contributes to its distinct chemical behavior compared to similar compounds, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

(2R)-2-amino-2-(4-ethoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLULTGDNDSBSPV-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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